Octadecanedioic Acid Mono-L-carnitine Ester Chloride, also known by its CAS number 123233-50-1, is a chemical compound with the molecular formula C25H48ClNO6 and a molecular weight of 494.1 g/mol. This compound features a unique structure that includes a long-chain fatty acid moiety derived from octadecanedioic acid, which is linked to a mono-L-carnitine unit through an ester bond. The presence of a chloride ion contributes to its ionic nature, making it soluble in polar solvents.
The IUPAC name for this compound is (R)-3-carboxy-2-((17-carboxyheptadecanoyl)oxy)-N,N,N-trimethylpropan-1-aminium chloride, indicating its complex structure that combines features of both fatty acids and amino acids. This compound has gained attention in biochemical research due to its potential applications in metabolism and cellular energy processes.
The synthesis and reactions involving Octadecanedioic Acid Mono-L-carnitine Ester Chloride primarily include esterification and hydrolysis reactions. The esterification process involves the reaction of octadecanedioic acid with mono-L-carnitine in the presence of an acid catalyst, leading to the formation of the ester bond and the release of water:
Hydrolysis can occur under acidic or basic conditions, breaking the ester bond and regenerating the original carboxylic acids:
These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.
Research indicates that Octadecanedioic Acid Mono-L-carnitine Ester Chloride exhibits various biological activities, particularly in relation to lipid metabolism. It may enhance fatty acid transport into mitochondria, thereby facilitating β-oxidation and energy production. The presence of L-carnitine is crucial as it plays a vital role in transporting long-chain fatty acids across mitochondrial membranes.
Additionally, studies suggest that compounds similar to Octadecanedioic Acid Mono-L-carnitine Ester Chloride can influence cellular signaling pathways associated with inflammation and metabolic disorders. Its unique structure may provide specific interactions with cellular receptors involved in these processes.
The synthesis of Octadecanedioic Acid Mono-L-carnitine Ester Chloride can be achieved through several methods:
Octadecanedioic Acid Mono-L-carnitine Ester Chloride has several potential applications:
Studies on Octadecanedioic Acid Mono-L-carnitine Ester Chloride have focused on its interactions with various biological molecules and pathways. Notably:
Several compounds share structural or functional similarities with Octadecanedioic Acid Mono-L-carnitine Ester Chloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Palmitoyl-L-carnitine | Carnitine derivative | Shorter carbon chain; often used in energy metabolism |
| Stearoyl-L-carnitine | Carnitine derivative | Similar function but longer carbon chain; affects lipid metabolism |
| Acetyl-L-carnitine | Carnitine derivative | Acetyl group enhances brain bioavailability |
| Octanoate | Medium-chain fatty acid | Rapidly metabolized; used for quick energy supply |
Each of these compounds exhibits unique properties that differentiate them from Octadecanedioic Acid Mono-L-carnitine Ester Chloride while maintaining some functional similarities related to lipid metabolism and energy production.